The synthesis of Ethyl 3-(4-chlorophenyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate can be achieved through a multi-step process involving several reagents and conditions. A notable method includes the use of trifluoromethylsulfonic anhydride in combination with triethylamine and triphenylphosphine oxide in dry dichloroethane at elevated temperatures (85°C). The reaction typically proceeds as follows:
This synthesis highlights the importance of controlling reaction conditions such as temperature and inert atmosphere to achieve optimal yields.
The molecular structure of Ethyl 3-(4-chlorophenyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate can be analyzed through its various components:
The compound features several key structural attributes:
These characteristics suggest favorable interactions in biological systems, potentially enhancing its pharmacological profile .
Ethyl 3-(4-chlorophenyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate can undergo various chemical reactions typical for compounds containing ester functionalities. Key reactions include:
The reactivity profile indicates potential applications in medicinal chemistry, particularly in developing novel therapeutic agents .
The physical and chemical properties of Ethyl 3-(4-chlorophenyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate are crucial for understanding its behavior in various environments:
These properties suggest that the compound may exhibit good solubility profiles suitable for pharmaceutical formulations .
Ethyl 3-(4-chlorophenyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate has potential applications across various scientific fields:
Future studies focusing on its biological activity and synthetic utility will be essential for maximizing its potential applications .
Ethyl 3-(4-chlorophenyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate (CAS: 444916-90-9) is a structurally complex ester featuring two aromatic pharmacophores: a 4-chlorophenyl ketone moiety and a 4-(trifluoromethyl)benzyl group. Its molecular formula is C₁₉H₁₆ClF₃O₃, with a precise molecular weight of 384.7767 g/mol. The compound's SMILES notation (CCOC(=O)C(C(=O)c1ccc(cc1)Cl)Cc1ccc(cc1)C(F)(F)F) reveals three key functional elements: an ethyl ester, a β-keto ester backbone, and the electronically differentiated aromatic rings [1]. The 4-chlorophenyl group contributes significant electrophilic character, while the trifluoromethylbenzyl moiety enhances lipophilicity and metabolic stability – properties critical for bioactive molecules. The solid exhibits moderate polarity, soluble in aprotic organic solvents like ethyl acetate and acetonitrile but insoluble in water [3] [7].
Table 1: Fundamental Identification Data
| Property | Value |
|---|---|
| CAS Registry Number | 444916-90-9 |
| Molecular Formula | C₁₉H₁₆ClF₃O₃ |
| Molecular Weight | 384.7767 g/mol |
| SMILES | CCOC(=O)C(C(=O)c1ccc(cc1)Cl)Cc1ccc(cc1)C(F)(F)F |
| MDL Number | MFCD31689183 |
This β-keto ester derivative serves as a versatile synthetic intermediate for structurally complex therapeutics. Its significance stems from three key attributes:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4